Agrostophyllidin
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Overview
Description
Agrostophyllidin is a stilbenoid compound isolated from the Indian Orchidaceae, specifically from the plant Agrostophyllum khasiyanum . It is a phenolic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agrostophyllidin typically involves the extraction from natural sources such as the Indian Orchidaceae. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but the general approach involves isolating the compound from plant materials using solvent extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The process would involve large-scale extraction from plant sources, followed by purification using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Agrostophyllidin, being a phenolic compound, can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Agrostophyllidin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Agrostophyllidin involves its interaction with various molecular targets and pathways. As a phenolic compound, it can exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens . The specific molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
Agrostophyllidin is structurally similar to other stilbenoids, such as resveratrol and pterostilbene. it has unique features that distinguish it from these compounds:
Resveratrol: Both this compound and resveratrol are stilbenoids with antioxidant properties. this compound is isolated from the Indian Orchidaceae, while resveratrol is commonly found in grapes and red wine.
Pterostilbene: Similar to this compound, pterostilbene is a stilbenoid with antioxidant and antimicrobial properties. Pterostilbene is primarily found in blueberries and has a slightly different chemical structure, with two methoxy groups instead of the hydroxyl groups present in this compound.
Other similar compounds include agrostophyllin, agrostophyllone, and agrostophylloxin, which are also isolated from the same plant source and share structural similarities with this compound .
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-6-ol |
InChI |
InChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3 |
InChI Key |
RWCTZGNIHHTMKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2 |
Origin of Product |
United States |
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